13-desmethyl spirolide C
13-desmethyl spirolide C
13-Demethylspirolide c belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 13-Demethylspirolide c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 13-demethylspirolide c is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
334974-07-1
VCID:
VC20749479
InChI:
InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20-
SMILES:
CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C
Molecular Formula:
C42H61NO7
Molecular Weight:
691.9 g/mol
13-desmethyl spirolide C
CAS No.: 334974-07-1
Cat. No.: VC20749479
Molecular Formula: C42H61NO7
Molecular Weight: 691.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 13-Demethylspirolide c belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 13-Demethylspirolide c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 13-demethylspirolide c is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 334974-07-1 |
| Molecular Formula | C42H61NO7 |
| Molecular Weight | 691.9 g/mol |
| IUPAC Name | 2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one |
| Standard InChI | InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20- |
| Standard InChI Key | TWYUDVVIPSUDIG-MOIQTNNZSA-N |
| Isomeric SMILES | CC1CC23CCC(=C(C2/C=C(/C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)\C)C)C7C=C(C(=O)O7)C |
| SMILES | CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C |
| Canonical SMILES | CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C |
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